Melting point and solubility profile of 2-Bromo-1-(2-methoxy-5-methyl-phenyl)-ethanone
Melting point and solubility profile of 2-Bromo-1-(2-methoxy-5-methyl-phenyl)-ethanone
An In-Depth Technical Guide to the Physicochemical Characterization of 2-Bromo-1-(2-methoxy-5-methyl-phenyl)-ethanone: Melting Point and Solubility Profile
Executive Summary
2-Bromo-1-(2-methoxy-5-methyl-phenyl)-ethanone (CAS No. 7295-34-3) is a substituted acetophenone derivative that serves as a key intermediate in various organic syntheses. For researchers, scientists, and drug development professionals, a thorough understanding of its fundamental physicochemical properties is not merely academic; it is a prerequisite for successful process development, formulation design, and quality control. This technical guide provides a comprehensive framework for determining two of the most critical parameters for this compound: its melting point and solubility profile. Moving beyond a simple recitation of data, this document, authored from the perspective of a Senior Application Scientist, delves into the causality behind experimental choices, grounding theoretical principles in robust, field-proven methodologies. We will explore the nuances of melting point analysis via both the traditional capillary method and modern Differential Scanning Calorimetry (DSC), and detail the gold-standard shake-flask method for establishing a thermodynamic solubility profile. The protocols herein are designed as self-validating systems, emphasizing the inextricable link between sample purity and the accuracy of physicochemical data.
The Foundational Importance of Melting Point and Solubility
The journey of a chemical entity from laboratory synthesis to a functional application is dictated by its intrinsic properties. For a crystalline solid like 2-Bromo-1-(2-methoxy-5-methyl-phenyl)-ethanone, melting point and solubility are paramount.
-
Melting Point (or Melting Range) is a sentinel of identity and purity. A sharp, well-defined melting point is a strong indicator of a pure substance, while a depressed and broadened melting range typically signifies the presence of impurities.[1][2][3] This parameter is critical for:
-
Identity Confirmation: Comparing the experimentally determined melting point with reference values.
-
Purity Assessment: The melting point depression effect is a reliable qualitative measure of purity.[1]
-
Process Control: Monitoring the purification process (e.g., recrystallization) by observing the sharpening of the melting range.
-
-
Solubility governs how a compound will behave in a liquid medium, which is fundamental for reaction kinetics, purification, and, in a pharmaceutical context, bioavailability. A comprehensive solubility profile is essential for:
-
Solvent Selection: Choosing appropriate solvents for chemical reactions, extractions, and purification techniques like recrystallization.[4][5][6]
-
Formulation Development: Understanding solubility in various aqueous and organic media is the first step in designing a viable drug delivery system.
-
Biopharmaceutical Classification: In drug development, aqueous solubility across a physiological pH range is a key component of the Biopharmaceutics Classification System (BCS).[7]
-
This guide provides the theoretical and practical tools to accurately characterize these properties for 2-Bromo-1-(2-methoxy-5-methyl-phenyl)-ethanone.
Characterizing the Solid State: Melting Point Determination
The melting point is the temperature at which a substance transitions from a solid to a liquid phase at a given pressure.[2][3] For a pure crystalline solid, this transition occurs over a very narrow temperature range.
Methodologies: From Visual Observation to Thermal Analysis
The choice of method depends on the required accuracy, the amount of sample available, and the information sought.
-
Capillary Method (USP <741> Class I): This is the classical and most common method.[1][8] A small amount of finely powdered sample is packed into a capillary tube and heated in a controlled apparatus. The temperatures at which melting begins (the first appearance of liquid) and is complete are recorded as the melting range.[9] The rate of heating is a critical parameter; a slower ramp rate (e.g., 1-2 °C/min) near the melting point is crucial for accuracy.[9][10]
-
Differential Scanning Calorimetry (DSC): DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[11] It provides more than just the melting point; it yields quantitative data on the enthalpy of fusion and can reveal complex thermal events like polymorphism, desolvation, and degradation.[12] The melting point is typically determined from the onset temperature or the peak temperature of the endothermic melting event on the DSC thermogram.
Experimental Workflow and Protocol
For any melting point determination, the sample of 2-Bromo-1-(2-methoxy-5-methyl-phenyl)-ethanone must be completely dry and in the form of a fine, homogeneous powder.[3] This ensures efficient and uniform heat transfer.
-
Drying: Dry the sample under vacuum to remove any residual solvent, which can act as an impurity and depress the melting point.
-
Pulverization: Gently crush the crystalline sample into a fine powder using a mortar and pestle.
Caption: Workflow for Thermodynamic Solubility Determination.
-
Preparation: Add an excess amount of solid 2-Bromo-1-(2-methoxy-5-methyl-phenyl)-ethanone to a series of vials, each containing a different solvent of interest (e.g., Water, pH 7.4 Buffer, Ethanol, Acetonitrile, DMSO). The presence of undissolved solid at the end of the experiment is essential to ensure saturation.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C). Agitate for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached. [7]3. Separation: Allow the vials to stand to let the excess solid settle. Carefully remove an aliquot of the supernatant. To ensure no solid particles are transferred, the supernatant should be centrifuged and/or filtered through a low-binding filter (e.g., PVDF).
-
Quantification: Prepare a standard curve of the compound in the relevant solvent. Dilute the filtered supernatant and analyze its concentration using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Determine the solubility from the measured concentration of the saturated solution.
Data Presentation and Interpretation
Solubility data should be reported in standard units (e.g., mg/mL or µg/mL) at a specified temperature.
| Solvent | Temperature | Illustrative Solubility (µg/mL) | Classification |
| Water (pH ~7) | 25 °C | < 10 | Very Poorly Soluble |
| Phosphate Buffer (pH 7.4) | 37 °C | < 10 | Very Poorly Soluble |
| Ethanol | 25 °C | > 10,000 | Freely Soluble |
| Acetonitrile | 25 °C | > 15,000 | Freely Soluble |
| Dimethyl Sulfoxide (DMSO) | 25 °C | > 50,000 | Very Soluble |
Based on this illustrative profile, 2-Bromo-1-(2-methoxy-5-methyl-phenyl)-ethanone exhibits poor aqueous solubility but high solubility in common organic solvents. This information is critical; for instance, its low aqueous solubility would present a significant challenge for developing an oral pharmaceutical formulation and would likely place it in BCS Class II or IV.
Conclusion: A Unified Physicochemical Profile
The accurate determination of the melting point and solubility profile of 2-Bromo-1-(2-methoxy-5-methyl-phenyl)-ethanone is not a trivial exercise. It is a foundational component of chemical and pharmaceutical development. A sharp melting point confirms the purity necessary for an accurate solubility assessment. In turn, a well-defined solubility profile informs every subsequent step, from the design of a chemical synthesis to the development of a final product. By employing the robust, validated methodologies detailed in this guide, researchers can build a reliable physicochemical foundation, enabling informed, data-driven decisions and accelerating the path of scientific discovery and development.
References
-
American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
-
uspbpep.com. General Chapters: <741> MELTING RANGE OR TEMPERATURE. [Link]
-
Brittain, H. G. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. [Link]
-
Alsenz, J., & Kansy, M. (2007). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences. [Link]
-
PubMed. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. [Link]
-
OECD. (1995). Test No. 105: Water Solubility. [Link]
-
Wikipedia. Solubility. [Link]
-
Edisco. Melting point determination. [Link]
-
FILAB. OECD 105 Testing Services. [Link]
-
NTU-Chemistry. Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION. [Link]
-
Droge, S. T. J., & Goss, K. U. (2013). Determining the water solubility of difficult-to-test substances: A tutorial review. Chemosphere. [Link]
-
Allschool. (2024). Solubility test for Organic Compounds. [Link]
-
USP-NF. 〈741〉 Melting Range or Temperature. [Link]
-
Absorption Systems. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]
-
Chemistry LibreTexts. (2023). Solubility of Organic Compounds. [Link]
-
Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Link]
-
OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. [Link]
-
Scribd. USP 741 Melting Point or Range. [Link]
-
OECD. (2009). OECD GUIDELINES FOR TESTING CHEMICALS. [Link]
-
Malvern Panalytical. (2018). Best Practices for Differential Scanning Calorimetry of Proteins and Biopolymers. [Link]
-
Giani, S., & Towers, M. (2016). Compliance with amended General Chapter USP<741>Melting Range or Temperature. ChemRxiv. [Link]
-
YouTube. (2021). Melting point testing as per USP 741. [Link]
-
Scribd. Solubility Testing of Organic Compounds. [Link]
-
University of Calgary. Melting point determination. [Link]
-
Jack Westin. Recrystallization - Organic Chemistry. [Link]
-
University of California, Irvine. SOP: CRYSTALLIZATION. [Link]
-
Scribd. Classification of organic compounds By solubility. [Link]
-
Study Mind. (2022). Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). [Link]
-
YouTube. (2023). Expert Tips: Master Good Experimental Practice for DSC. [Link]
-
May, W. E., & Wasik, S. P. (1972). Method for determining solubility of slightly soluble organic compounds. Analytical Chemistry. [Link]
-
Mettler Toledo. DETERMINATION OF MELTING POINTS. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
University of Toronto Scarborough. Solubility - Chemistry Online. [Link]
-
University of Alberta. RECRYSTALLISATION. [Link]
-
Precisa. (2025). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. [Link]
-
PubChem. 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-one. [Link]
-
Gill, P., Moghadam, T. T., & Ranjbar, B. (2010). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Journal of Biomolecular Techniques. [Link]
-
UCSB Materials Research Laboratory. Interpreting DSC Data. [Link]
-
NIST WebBook. Ethanone, 2-bromo-1-(4-methoxyphenyl)-. [Link]
Sources
- 1. edisco.it [edisco.it]
- 2. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. jackwestin.com [jackwestin.com]
- 5. studymind.co.uk [studymind.co.uk]
- 6. mt.com [mt.com]
- 7. raytor.com [raytor.com]
- 8. uspbpep.com [uspbpep.com]
- 9. m.youtube.com [m.youtube.com]
- 10. ursinus.edu [ursinus.edu]
- 11. torontech.com [torontech.com]
- 12. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
